2,3,5,6-Tetrachloroaniline-d3 is an organic compound with the molecular formula and a molecular weight of approximately 233.93 g/mol. It is a deuterated derivative of 2,3,5,6-tetrachloroaniline, where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily utilized in scientific research as a stable isotope-labeled standard for analytical applications, particularly in the fields of environmental chemistry and toxicology.
2,3,5,6-Tetrachloroaniline-d3 can be synthesized from its parent compound, 2,3,5,6-tetrachloroaniline, through deuteration processes. The original compound is derived from aniline via chlorination reactions that introduce chlorine substituents at specific positions on the aromatic ring.
This compound falls under the category of chlorinated anilines and is classified as a nitrogen-containing organic compound. It is also categorized as a stable isotope-labeled analytical standard due to its use in various analytical techniques.
The synthesis of 2,3,5,6-tetrachloroaniline-d3 can be achieved through several methods:
The molecular structure of 2,3,5,6-tetrachloroaniline-d3 features a benzene ring with four chlorine substituents and one amino group. The presence of deuterium atoms is indicated in its structural formula.
N(c1c(Cl)c(Cl)c(c(Cl)c1Cl))
InChI=1S/C6H3Cl4N/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,11H2/i1D/hD2
2,3,5,6-tetrachloroaniline-d3 can participate in various chemical reactions:
The mechanism of action for 2,3,5,6-tetrachloroaniline-d3 involves its interaction with biological systems at the molecular level. It may act as an inhibitor or modulator of specific enzymes or receptors within metabolic pathways.
The compound's effects on enzymatic activity can lead to alterations in cellular processes such as:
The compound's stability and reactivity profile make it suitable for various analytical applications where precise quantification is required.
2,3,5,6-Tetrachloroaniline-d3 serves multiple purposes in scientific research:
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5